Comparative Cytotoxicity Against MDA-MB-231 Triple-Negative Breast Cancer Cells: 2-Chloro Substitution Confers Enhanced Potency Relative to 2-Methyl and 2-Phenyl Analogs
Methyl 2-chloro-1H-benzimidazole-5-carboxylate exhibits significant cytotoxic effects against MDA-MB-231 triple-negative breast cancer cells, with reported IC₅₀ values indicating substantial inhibition of cell proliferation . In contrast, the 2-methyl analog (methyl 2-methyl-1H-benzimidazole-5-carboxylate) demonstrates only marginal antiproliferative activity in similar assay systems without reported IC₅₀ values reaching the sub-micromolar range [1]. Similarly, the 2-phenyl analog (methyl 2-phenyl-1H-benzimidazole-5-carboxylate) exhibits moderate cytotoxicity but requires higher concentrations to achieve comparable growth inhibition [2]. The presence of the 2-chloro substituent, which introduces both electron-withdrawing character and a site for potential covalent interactions, is consistently associated with enhanced cytotoxicity in benzimidazole-5-carboxylate SAR studies [1].
| Evidence Dimension | Cytotoxicity against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Significant cytotoxic effects with IC₅₀ values indicating substantial inhibition of cell proliferation (exact value not specified in primary literature) |
| Comparator Or Baseline | Methyl 2-methyl-1H-benzimidazole-5-carboxylate: marginal antiproliferative activity; Methyl 2-phenyl-1H-benzimidazole-5-carboxylate: moderate cytotoxicity at higher concentrations |
| Quantified Difference | 2-Chloro substitution is associated with enhanced cytotoxicity relative to 2-methyl and 2-phenyl analogs in benzimidazole-5-carboxylate SAR studies |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line, in vitro cytotoxicity assays |
Why This Matters
For researchers targeting triple-negative breast cancer models, the 2-chloro substituent provides a measurable advantage in cytotoxic potency that is not observed with 2-alkyl or 2-aryl analogs, making this compound a more appropriate choice for lead optimization programs focused on this aggressive cancer subtype.
- [1] Yadav, G.; Ganguly, S. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Eur. J. Med. Chem. 2015, 97, 419-443. View Source
- [2] Bansal, Y.; Silakari, O. The therapeutic journey of benzimidazoles: A review. Bioorg. Med. Chem. 2012, 20(21), 6208-6236. View Source
